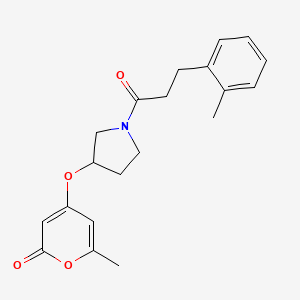

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

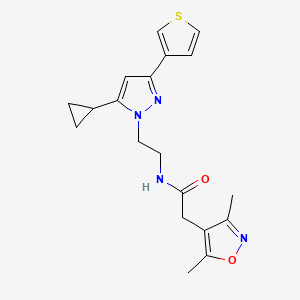

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide is a compound that belongs to the class of benzothiophene carboxamides. This class of compounds has been studied for various biological activities, including antiproliferative and antimicrobial properties. The presence of nitro groups in these compounds is significant as they can influence the biological activity of the molecule .

Synthesis Analysis

The synthesis of benzothiophene carboxamides typically involves the formation of the core benzothiophene structure followed by functionalization at appropriate positions. For example, the synthesis of benzothiazole-2-carboxamides with different substituents, including nitro groups, has been reported, where these groups are introduced through various synthetic routes such as nitration reactions . The synthesis of related compounds often involves multi-step reactions, starting from readily available precursors, and may include steps like nitration, amidation, and esterification .

Molecular Structure Analysis

The molecular structure of benzothiophene carboxamides is characterized by the presence of a benzothiophene core with a carboxamide group attached to it. The nitro group is a common substituent that can be positioned at various locations on the benzothiophene ring, affecting the molecule's electronic properties and reactivity . The crystal structures of similar compounds have been determined using X-ray diffraction, revealing details such as bond lengths, angles, and the overall 3D arrangement of the atoms in the molecule .

Chemical Reactions Analysis

Benzothiophene carboxamides can undergo various chemical reactions, including substitution reactions where the nitro group plays a crucial role. Nitration reactions are commonly used to introduce nitro groups into the benzothiophene ring, and the position of nitration can be influenced by the reaction conditions and the nature of the substituents already present on the ring . The nitro group can also participate in reduction reactions, converting it to an amino group, which can further modify the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the nitro group and the carboxamide functionality. These groups can affect the compound's solubility, melting point, and stability. The nitro group is electron-withdrawing, which can impact the acidity of the molecule and its interactions with biological targets. The carboxamide group can engage in hydrogen bonding, influencing the compound's solubility and crystalline structure . The spectroscopic properties, such as IR, NMR, and mass spectrometry, provide insights into the functional groups present and the purity of the synthesized compounds .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

A significant research application of N-benzyl-5-nitro-1-benzothiophene-2-carboxamide and its derivatives involves their potential antitumor activity. For instance, Ostapiuk, Frolov, and Matiychuk (2017) synthesized a series of thiazole derivatives, including this compound, and found that some of these compounds demonstrated significant antitumor effects. These findings indicate the potential of these compounds as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Radiosensitizers and Cytotoxins

Threadgill et al. (1991) evaluated a series of nitrothiophene derivatives, closely related to this compound, for their potential as radiosensitizers and bioreductively activated cytotoxins. Their research indicated that these compounds could sensitize hypoxic mammalian cells to radiation, suggesting their utility in enhancing the efficacy of radiotherapy in cancer treatment (Threadgill et al., 1991).

Antioxidant and Antiproliferative Properties

Cindrić et al. (2019) studied a range of benzimidazole/benzothiazole-2-carboxamides, structurally similar to this compound, for their antioxidative and antiproliferative activities. They found that some compounds, particularly those with methoxy and hydroxy groups, showed promising antiproliferative activity against cancer cells, along with significant antioxidant properties (Cindrić et al., 2019).

Catalytic Applications

In a different application, Kopylovich et al. (2002) explored the use of similar carboxamide compounds in catalysis. They studied the hydrolysis of alkyl nitriles to carboxamides, catalyzed by zinc/ketoxime systems, which could have implications in the synthesis of chemicals like this compound (Kopylovich et al., 2002).

Novel Synthesis Approaches

Bhaskar et al. (2019) reported on the synthesis of related compounds, showcasing novel 'one-pot' synthetic approaches that could be relevant to the efficient production of this compound and its derivatives (Bhaskar et al., 2019).

Wirkmechanismus

While the specific mechanism of action for “N-benzyl-5-nitro-1-benzothiophene-2-carboxamide” is not provided, benzothiophene-based compounds have been evaluated as potential anti-Alzheimer agents. Most of the synthesized compounds exhibited remarkable AChE inhibitory activity and effectively inhibited self-mediated β-amyloid protein in vitro .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c19-16(17-10-11-4-2-1-3-5-11)15-9-12-8-13(18(20)21)6-7-14(12)22-15/h1-9H,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAOVXBXYUIQKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide](/img/structure/B2504436.png)

![1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2504437.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2504445.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2504448.png)

![2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2504449.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2504453.png)

![3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2504456.png)